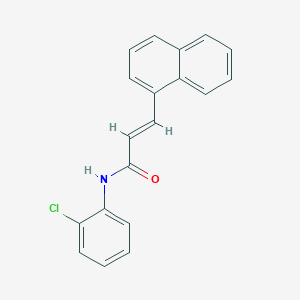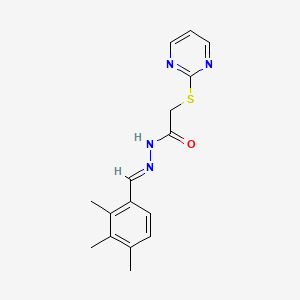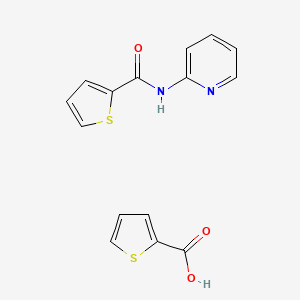![molecular formula C15H17N3O3 B5595462 1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5595462.png)
1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide is a compound that belongs to the class of isoindoline derivatives These compounds are characterized by the presence of an isoindoline nucleus, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mécanisme D'action
The mechanism of action of 1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction pathways, where the compound interferes with the normal signaling processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: Known for its antimicrobial and anticancer properties.
Imidazole: Used in pharmaceuticals and agrochemicals.
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure and have diverse applications in pharmaceuticals and materials science.
Uniqueness
1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and other biological targets makes it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
1-[(1,3-dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c16-13(19)10-5-7-17(8-6-10)9-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-4,10H,5-9H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOVSOIFHBUJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(FURAN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHANONE](/img/structure/B5595381.png)
![1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-phenylpiperidine](/img/structure/B5595385.png)
![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5595392.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}benzamide](/img/structure/B5595400.png)
![4-[(2,4-dichlorophenoxy)acetyl]morpholine](/img/structure/B5595419.png)

![3-(1,4-diazepan-1-ylsulfonyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5595423.png)
![2-[(3-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide](/img/structure/B5595431.png)
![N-(6-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5595438.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595453.png)
![3-(2-phenylpropyl)-8-[(propylthio)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595463.png)


